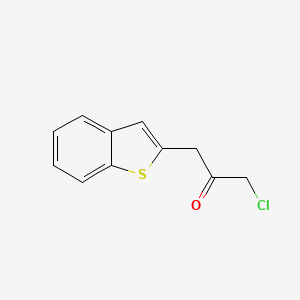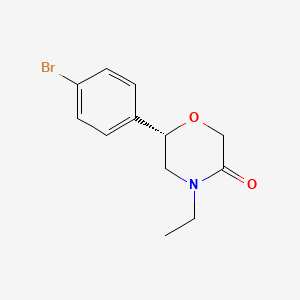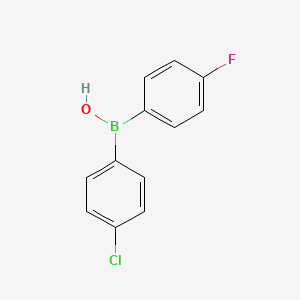
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one is a chemical compound that belongs to the class of isothiazolones. These compounds are known for their antimicrobial properties and are often used in various industrial applications, including as preservatives and biocides. The presence of chlorine and iodine atoms in its structure enhances its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one typically involves the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride as a catalyst. The reaction is carried out at 120°C for 16 hours, followed by cooling and filtration. The resulting product is then treated with 1-(bromomethyl)-4-iodobenzene in the presence of tetrabutylammonium hydrogen sulfate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves crystallization and chromatography techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use as an antimicrobial agent in pharmaceutical formulations.
Industry: Employed as a preservative in paints, coatings, and personal care products due to its biocidal properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one involves the inhibition of microbial growth by disrupting the cell membrane and interfering with essential enzymatic processes. The chlorine and iodine atoms enhance its ability to form reactive intermediates that can interact with microbial proteins and nucleic acids, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(4-iodobenzyl)-carbamoylphenoxyacetic acid
- 5-Chloro-6-phenylpyridazin-3-one derivatives
Comparison
Compared to other similar compounds, 5-Chloro-2-(4-iodobenzyl)-isothiazol-3-one is unique due to its isothiazolone core, which imparts distinct antimicrobial properties. The presence of both chlorine and iodine atoms further enhances its reactivity and potential biological activity, making it a versatile compound in various applications .
Propiedades
Número CAS |
918108-17-5 |
|---|---|
Fórmula molecular |
C10H7ClINOS |
Peso molecular |
351.59 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClINOS/c11-9-5-10(14)13(15-9)6-7-1-3-8(12)4-2-7/h1-5H,6H2 |
Clave InChI |
WNBRNBLGNOEVME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)


![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)

![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)


